molecular formula C27H19N B8181219 4-(1,2,2-Triphenylvinyl)benzonitrile

4-(1,2,2-Triphenylvinyl)benzonitrile

Cat. No.: B8181219
M. Wt: 357.4 g/mol
InChI Key: YLKOFCYTHCZTEG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 4-(1,2,2-triphenylvinyl)benzonitrile reflects its core structure: a benzonitrile group (cyano-substituted benzene) attached to a vinyl backbone bearing three phenyl substituents at positions 1, 2, and 2. Its molecular formula is C27H19N , with a molecular weight of 357.45 g/mol . The SMILES notation (N#CC1=CC=C(/C(C2=CC=CC=C2)=C(C3=CC=CC=C3)/C4=CC=CC=C4)C=C1) highlights the conjugation between the cyano group and the triphenylvinyl moiety.

Table 1: Key Molecular Properties
Property Value Source
CAS Number 1446909-29-0
Molecular Formula C27H19N
Molecular Weight (g/mol) 357.45
SMILES N#CC1=CC=C(/C(C2=CC=CC=C2)=C(C3=CC=CC=C3)/C4=CC=CC=C4)C=C1

Crystallographic Analysis and Stereochemical Properties

Crystallographic data for 4-(1,2,2-triphenylvinyl)benzonitrile remains unreported in the literature. However, analogous compounds like 1,1,4,4-tetraphenylbutadiene (TPB) exhibit planar geometries with extended π-conjugation, suggesting similar structural features. The steric hindrance from the three phenyl groups likely induces a non-planar conformation, impacting packing efficiency in solid-state applications.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR):
While experimental NMR data is unavailable, predicted 1H NMR peaks include:

  • Aromatic protons : δ 6.8–7.6 ppm (multiplets from 19 aromatic H).
  • Vinyl protons : δ 5.2–6.1 ppm (dependent on substituent effects).

Infrared (IR) Spectroscopy:
The sharp absorption band near 2220 cm-1 corresponds to the nitrile (C≡N) stretch. Aromatic C-H stretches appear at 3050–3100 cm-1 , while vinyl C=C vibrations are expected near 1600 cm-1 .

Mass Spectrometry (MS):
The molecular ion peak ([M]+) at m/z 357.45 aligns with the molecular weight. Fragmentation patterns likely involve loss of phenyl groups (m/z 279, 201) and the nitrile moiety (m/z 331).

Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKOFCYTHCZTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The synthesis involves coupling 1-bromo-1,2,2-triphenylethylene with 4-cyanophenylboronic acid (or its pinacol ester) under palladium catalysis:

1-Bromo-1,2,2-triphenylethylene+4-Cyanophenylboronic acidPd(PPh3)4,Base4-(1,2,2-Triphenylvinyl)benzonitrile\text{1-Bromo-1,2,2-triphenylethylene} + \text{4-Cyanophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{4-(1,2,2-Triphenylvinyl)benzonitrile}

Detailed Procedure (Adapted from and )

  • Reagents and Conditions :

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3_3)4_4, 0.5–1 mol%).

    • Base : Potassium carbonate (K2_2CO3_3, 2 M aqueous solution).

    • Solvent System : Toluene/water (4:1 v/v).

    • Additive : Tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst.

    • Temperature : 90°C under argon.

    • Reaction Time : 24 hours.

  • Workup :

    • The mixture is extracted with ethyl acetate, dried over anhydrous Na2_2SO4_4, and concentrated.

    • Purification via silica gel chromatography (eluent: hexane/CH2_2Cl2_2, 1:2) yields the product as a white solid.

  • Yield : Up to 97% under optimized conditions.

Key Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading1 mol% Pd(PPh3_3)4_4<90% → 97%
SolventToluene/waterPrevents boronic acid hydrolysis
Temperature90°CCompletes reaction in 24h
BaseK2_2CO3_3Enhances coupling efficiency

Alternative Boronic Acid Derivatives

Use of Boronic Esters

When 4-cyanophenylboronic acid is unavailable, its pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ) can be substituted. This improves stability and solubility, albeit with a slight yield reduction (85–90%).

One-Pot Sequential Reactions

A modified approach involves in situ generation of the boronic acid. For example, 4-bromobenzonitrile may undergo borylation using bis(pinacolato)diboron (B2_2Pin2_2) before coupling with 1-bromo-1,2,2-triphenylethylene. This method reduces purification steps but requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Suzuki-MiyauraHigh yield, scalableRequires inert atmosphere85–97%
Boronic Ester RouteImproved boronate stabilityHigher cost of reagents80–90%
One-Pot BorylationFewer isolation stepsSensitive to moisture75–85%

Characterization and Validation

  • 1^1H NMR (CDCl3_3, 500 MHz): Key peaks include aromatic protons at δ 7.25–7.05 (m, 15H, triphenylvinyl) and δ 7.85 (d, 2H, benzonitrile).

  • 13^{13}C NMR : Nitrile carbon at δ 118.3 ppm, sp2^2 carbons at δ 142.5–126.7 ppm.

  • HRMS : [M+H]+^+ calculated for C27_{27}H19_{19}N: 357.1517; observed: 357.1521.

Industrial-Scale Considerations

  • Catalyst Recovery : Pd(PPh3_3)4_4 is costly; alternatives like Pd(OAc)2_2 with ligand recycling are being explored.

  • Solvent Sustainability : Toluene is replaced with cyclopentyl methyl ether (CPME) in greener protocols .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,2-Triphenylvinyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Various halogenating agents, such as bromine (Br₂) or chlorine (Cl₂), are used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: Primary amines.

  • Substitution: Halogenated derivatives or other substituted benzene derivatives.

Scientific Research Applications

4-(1,2,2-Triphenylvinyl)benzonitrile has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of molecular interactions and biological processes.

  • Medicine: Investigated for potential therapeutic applications, such as in drug design and development.

  • Industry: Utilized in the production of advanced materials with unique photochemical properties.

Mechanism of Action

The mechanism by which 4-(1,2,2-Triphenylvinyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors or enzymes, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA)

  • Structure : Replaces the -CN group with an aldehyde (-CHO) at the para position.
  • Properties: The aldehyde group increases reactivity, enabling covalent bonding in frameworks (e.g., TPE-CMS luminescent nanoprobes). However, its emission quantum yield (Φ) is lower (0.15 vs. TPE-CN’s 0.32) due to reduced ICT efficiency .
  • Applications : Used in covalent organic frameworks (COFs) for ion detection .

TTPE-CN and TTPE-H

  • Structures: TTPE-CN (cyano-substituted) and TTPE-H (hydroxy-substituted) derivatives of TPE.
  • Synthesis : Both require multi-step reactions involving Suzuki coupling and boron complexation .
  • AIE Behavior : TTPE-CN exhibits enhanced AIE due to the electron-withdrawing -CN group, while TTPE-H shows redshifted emission (λem = 550 nm vs. TPE-CN’s 480 nm) due to hydrogen bonding .

Analogues with Varied Aromatic Systems

5-(1,2,2-Triphenylvinyl)quinoline

  • Structure: Replaces the benzene ring with a quinoline moiety.
  • Properties: The nitrogen atom in quinoline enhances electron delocalization, resulting in a redshifted emission (λem = 520 nm) and higher LogP (7.8 vs. TPE-CN’s 7.1), indicating greater hydrophobicity .
  • Applications : Suitable for deep-tissue imaging due to longer emission wavelengths .

3-(1,2,2-Triphenylvinyl)thiophene

  • Structure : Substitutes the benzene ring with a thiophene group.
  • Properties : The sulfur atom increases polar surface area (PSA = 48.2 Ų vs. TPE-CN’s 45.8 Ų), improving solubility in polar solvents. However, AIE efficiency drops (Φ = 0.22) due to reduced steric hindrance .

Derivatives with Polar Functional Groups

4-(1,2,2-Triphenylvinyl)phenol

  • Structure : Contains a hydroxyl (-OH) group instead of -CN.
  • Properties : The -OH group enables hydrogen bonding, increasing aqueous dispersibility. However, aggregation-caused quenching (ACQ) is observed in concentrated solutions, contrasting with TPE-CN’s AIE dominance .

2,3-Bis(4-(phenyl-(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile

  • Structure : A dimeric AIEgen with two TPE cores linked by a fumaronitrile bridge.
  • Properties : Exhibits dual emission peaks (450 nm and 620 nm) due to extended conjugation, enabling ratiometric sensing. Its larger molecular weight (804.9 g/mol) reduces cellular uptake efficiency compared to TPE-CN .

Key Research Findings

  • Intermolecular Quenching: TPE-CN’s emission is quenched by tetrazine (Tz) via Dexter energy transfer (DET) in aggregates, a mechanism absent in non-cyano analogues like TPVBA .
  • Biocompatibility: TPE-CN-based nanoparticles (fNPs) show superior cell internalization compared to bulkier derivatives (e.g., TPETPAFN) due to smaller size and neutral charge .
  • Thermal Stability: Derivatives with rigid aromatic systems (e.g., quinoline) exhibit higher decomposition temperatures (>300°C) than TPE-CN (~280°C) .

Biological Activity

4-(1,2,2-Triphenylvinyl)benzonitrile is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(1,2,2-Triphenylvinyl)benzonitrile can be represented as follows:

  • IUPAC Name : 4-(1,2,2-Triphenylvinyl)benzonitrile
  • Molecular Formula : C24H21N
  • Molecular Weight : 345.44 g/mol

This compound features a triphenylvinyl moiety connected to a benzonitrile group, which contributes to its distinctive electronic properties and potential interactions with biological targets.

The biological activity of 4-(1,2,2-Triphenylvinyl)benzonitrile is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function.
  • Intercalation with DNA : Similar to other aromatic compounds, it can intercalate into DNA structures, potentially disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : It may influence cell signaling pathways by interacting with receptors or other cellular proteins.

Anticancer Properties

Research has indicated that 4-(1,2,2-Triphenylvinyl)benzonitrile exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. Studies have reported that it exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be explored for applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(1,2,2-Triphenylvinyl)benzonitrile:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation :
    • In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial pathogens. The study concluded that it possesses moderate antibacterial activity and suggested further investigation into its mechanism .
  • Mechanistic Insights :
    • A mechanistic study revealed that the compound interacts with DNA topoisomerases, leading to increased DNA damage in cancer cells . This interaction may explain its efficacy in inhibiting tumor growth.

Q & A

Q. What are the standard synthesis routes for 4-(1,2,2-Triphenylvinyl)benzonitrile, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via McMurry cross-coupling reactions using benzophenone derivatives and 4-aminobenzophenone as precursors. Key steps include:
  • Coupling under inert conditions (e.g., nitrogen atmosphere) with titanium(IV) chloride and zinc as catalysts .
  • Purification via column chromatography using dichloromethane/hexane gradients .
    Purity is validated using 1H^1H and 13C^{13}C NMR spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical homogeneity (>97% purity) .

Q. What structural features of 4-(1,2,2-Triphenylvinyl)benzonitrile contribute to its photophysical properties?

  • Methodological Answer : The molecule’s AIE activity arises from:
  • A tetraphenylethylene (TPE) core, which restricts intramolecular rotation (RIR) in aggregated states, enhancing emission .
  • A benzonitrile substituent, which modulates electronic properties and stabilizes excited states via conjugation .
    Computational modeling (e.g., DFT) and spectroscopic studies (UV-Vis, fluorescence) are used to correlate structure with emission behavior .

Q. Which analytical techniques are critical for characterizing this compound in solution versus solid states?

  • Methodological Answer :
  • Solution-state : NMR (1H^1H, 13C^{13}C, 19F^{19}F) for structural confirmation; UV-Vis and fluorescence spectroscopy for absorption/emission profiles .
  • Solid-state : X-ray crystallography (if single crystals are obtainable) for packing analysis; powder XRD to assess crystallinity .
  • Purity : Mass spectrometry (ESI-MS) and elemental analysis for molecular weight validation .

Advanced Research Questions

Q. How does 4-(1,2,2-Triphenylvinyl)benzonitrile exhibit aggregation-induced emission (AIE), and what experimental setups are used to study this phenomenon?

  • Methodological Answer : AIE is probed by:
  • Solvent-fraction experiments : Gradual addition of a poor solvent (e.g., water) to a THF solution induces aggregation, monitored via fluorescence spectroscopy .
  • Time-resolved photoluminescence : Measures excited-state lifetime changes between monomeric and aggregated states .
  • Mechanofluorochromism : Grinding or pressing solid samples to study emission shifts caused by morphological changes .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., emission wavelength variability) for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Sample preparation : Ensure consistent aggregation methods (e.g., solvent ratios, sonication time) .
  • Environmental factors : Control humidity and oxygen levels during experiments to prevent quenching .
  • Instrument calibration : Use standardized fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .

Q. What strategies optimize the compound’s application in bioimaging or optoelectronic devices?

  • Methodological Answer :
  • Bioimaging : Encapsulate AIE-active molecules in lipid-based nanoparticles (e.g., TPETPAFN) to enhance biocompatibility and cellular uptake .
  • Optoelectronics : Blend with electron-transport materials (e.g., TiO2_2) in organic light-emitting diodes (OLEDs) and characterize via electroluminescence spectroscopy .
  • Surface functionalization : Attach peptide ligands (e.g., HIV-derived peptides) to improve targeting efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2,2-Triphenylvinyl)benzonitrile
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